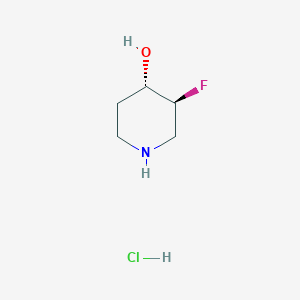

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

(3S,4S)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434126-98-3 | |

| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Hydroxylation: The hydroxyl group at the 4-position can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.

Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4S) configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (3S,4S)-3-fluoropiperidin-4-ol hydrochloride may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

Oxidation: Formation of 3-fluoropiperidin-4-one

Reduction: Formation of 3-fluoropiperidin-4-amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride is utilized as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. The fluorine atom contributes to increased lipophilicity and metabolic stability, which are crucial for drug development.

Targeted Protein Degradation

Recent studies have highlighted the potential of this compound in the design of PROTACs (Proteolysis Targeting Chimeras). For instance, it has been incorporated into PROTACs targeting Brd4, demonstrating selective degradation at nanomolar concentrations. This application is particularly promising for cancer therapies where precise regulation of protein levels is essential .

Enzyme Inhibition

Another significant application involves the inhibition of Acetyl-CoA Carboxylase (ACC). Derivatives of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride have shown effective inhibition of ACC activity both in vitro and in vivo, correlating with reduced fatty acid synthesis. This has implications for treating metabolic diseases such as obesity and diabetes .

Case Studies

| Study Focus | Findings |

|---|---|

| Targeted Protein Degradation | Incorporation into PROTACs targeting Brd4 led to selective degradation at nanomolar levels. |

| Inhibition of ACC | Demonstrated effective inhibition correlated with reduced fatty acid synthesis. |

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and stereoisomers of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride, highlighting differences in stereochemistry, molecular properties, and applications:

Key Comparative Insights :

Stereochemical Impact: The (3S,4S) configuration confers distinct binding affinities compared to its (3R,4S) and (3S,4R) diastereomers. For example, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride exhibits higher polarity and different hazard profiles (e.g., H302: harmful if swallowed) .

Structural Modifications :

- Replacing the piperidine ring with pyrrolidine (as in (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride) reduces ring size, altering steric effects and hydrogen-bonding capacity. This modification is advantageous in designing compact enzyme inhibitors .

- Methyl-substituted analogs (e.g., 3-methylpiperidin-4-ol hydrochloride) lack the electronegative fluorine atom, leading to decreased hydrogen-bond acceptor strength and altered pharmacokinetics .

Safety and Handling: The (3S,4R)-isomer carries specific hazards (H315: skin irritation; H319: eye irritation), necessitating stricter safety protocols compared to the (3S,4S)-form . Fluorinated piperidines generally require inert storage conditions (e.g., argon atmosphere) to prevent degradation, whereas non-fluorinated analogs may have simpler storage requirements .

Commercial Availability :

- Pricing for (3S,4S)-3-fluoropiperidin-4-ol hydrochloride varies by supplier and quantity, with bulk purchases (e.g., >1 kg) often attracting discounts .

- Pyrrolidine analogs (e.g., (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride) are offered by specialized suppliers like ECHEMI, emphasizing their niche applications .

Biological Activity

(3S,4S)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 155.60 g/mol

- CAS Number : 1443380-89-9

The compound features a fluorine atom at the 3-position of the piperidine ring, which significantly influences its biological properties.

Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. The introduction of fluorine can affect:

- Metabolic Stability : The C–F bond is more resistant to metabolic attack than the C–H bond, which can lead to improved bioavailability and longer half-lives in biological systems .

- Receptor Interactions : Fluorine substitution can modulate the electronic properties of the molecule, potentially enhancing interactions with biological targets such as enzymes or receptors.

Antitumor Activity

Studies have indicated that fluorinated piperidine derivatives can exhibit antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The presence of fluorine has been linked to increased potency and selectivity in these compounds .

Neuropharmacological Effects

Fluorinated piperidines may also influence neurotransmitter systems. Preliminary research suggests that (3S,4S)-3-fluoropiperidin-4-ol hydrochloride could interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. This interaction can lead to potential applications in treating neurological disorders .

Case Studies

-

Antitumor Efficacy in Breast Cancer Models

- A study investigated the effects of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Findings : The compound exhibited significant cytotoxicity at low nanomolar concentrations, with minimal effects on non-cancerous cell lines.

-

Neuropharmacological Assessment

- A case study explored the neuropharmacological profile of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride in animal models. Behavioral assays indicated alterations in anxiety-like behaviors and locomotor activity.

- Findings : The compound showed promise as an anxiolytic agent, warranting further investigation into its mechanism of action within the central nervous system.

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antitumor Activity | Inhibition of MCF-7 cell proliferation | Potential for breast cancer therapy |

| Neuropharmacological Effects | Modulation of anxiety-like behaviors | Possible treatment for anxiety disorders |

| Metabolic Stability | Enhanced stability due to fluorine substitution | Improved pharmacokinetics |

Q & A

Q. How do researchers address discrepancies in melting point data between synthesized batches?

- Methodological Answer :

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.

- Hygroscopicity Testing : Moisture absorption can lower observed melting points; store samples in desiccators pre-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.